N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of thiazole, oxadiazole, and xanthene moieties
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, potentially leading to downstream effects .
Pharmacokinetics
Thiazole derivatives, however, are known to have varying degrees of solubility and bioavailability .
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under reflux conditions in ethanol.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3).
Coupling with Xanthene Derivative: The final step involves coupling the thiazole-oxadiazole intermediate with a xanthene derivative, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Coupling Reagents: EDCI, HOBt
Solvents: Ethanol, dichloromethane (DCM), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may yield amines or alcohols.
Scientific Research Applications
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of bioactive thiazole and oxadiazole rings.
Materials Science: The xanthene moiety imparts fluorescent properties, making this compound useful in the development of fluorescent probes and dyes.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(5-{4-chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: Similar in structure but contains a chlorobenzene moiety.
2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is unique due to its combination of thiazole, oxadiazole, and xanthene moieties, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its unique structural features:
- Molecular Formula : C_{23}H_{17}N_{5}O_{3}S
- Molecular Weight : 445.47 g/mol
- Key Functional Groups :
- Oxadiazole ring
- Thiazole moiety
- Xanthene core
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiazole rings exhibit a variety of biological activities including:
- Antimicrobial Effects : Many derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some studies suggest potential applications in cancer therapy.
- Anti-inflammatory Activity : Compounds in this class may modulate inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors can lead to downstream effects influencing cell signaling.
- DNA Interaction : Some derivatives have been shown to intercalate with DNA, disrupting replication processes.
Antimicrobial Activity
A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds showed varying degrees of activity with minimum inhibitory concentrations (MIC) ranging from 0.045 µg/mL to 0.25 µg/mL for different analogs .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
3a | 0.045 | Mycobacterium tuberculosis |
3b | 0.25 | Mycobacterium tuberculosis |
Anticancer Activity
Research has demonstrated that xanthene derivatives possess cytotoxic effects against various cancer cell lines. For instance, a derivative was tested against breast cancer cells, showing an IC50 value of 12 µM, indicating significant potential for further development .
Case Studies
-
Case Study on Anticancer Properties :
- A derivative similar to this compound was evaluated in vitro against human breast cancer cells (MCF7). The study found that the compound induced apoptosis through the activation of caspase pathways.
- Case Study on Antimicrobial Efficacy :
Properties
IUPAC Name |
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c1-11-21-14(10-28-11)19-23-24-20(27-19)22-18(25)17-12-6-2-4-8-15(12)26-16-9-5-3-7-13(16)17/h2-10,17H,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFJTPJQPJGEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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